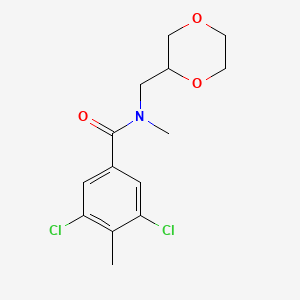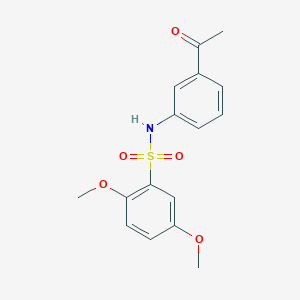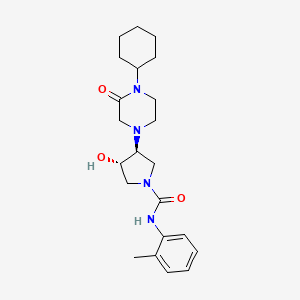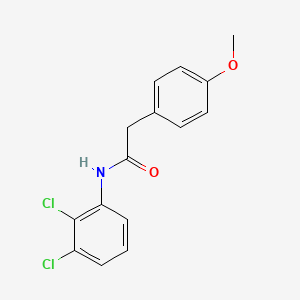![molecular formula C17H17N3OS B5652045 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5652045.png)
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as the compound MTZM, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTZM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
MTZM exerts its antitumor activity by inhibiting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of tubulin, a protein involved in cell division. It binds to N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine colchicine-binding site on tubulin, preventing N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine formation of microtubules and disrupting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine normal cell division process. MTZM also inhibits N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of topoisomerase II, an enzyme involved in DNA replication and repair, furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer contributing to its antitumor activity.
Biochemical and Physiological Effects
MTZM has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MTZM has also been shown to inhibit angiogenesis, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MTZM has been found to have a low toxicity profile, making it a promising candidate for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MTZM has several advantages for lab experiments. It is easy to synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesize and has a relatively low cost, making it accessible to researchers. MTZM has also been found to have a high degree of selectivity for cancer cells, minimizing its effects on normal cells. However, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere are also limitations to using MTZM in lab experiments. Its mechanism of action is not fully understood, and furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer research is needed to elucidate its effects on normal cells. MTZM has also been found to exhibit some degree of toxicity at higher concentrations, which may limit its N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic potential.
Orientations Futures
There are several future directions for research on MTZM. One area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs based on MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine use of MTZM as a scaffold for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new compounds with improved selectivity and efficacy. AnoN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine investigation of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine molecular mechanisms underlying N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine antitumor activity of MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine role of various signaling pathways in mediating N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine effects of MTZM on cancer cells. Finally, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere is interest in exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine potential of MTZM as a N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic agent for oN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer diseases, such as fungal and bacterial infections.
Méthodes De Synthèse
MTZM can be synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesized through a multistep process involving N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by cyclization to form N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine thiazole ring. The resulting compound is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminen reacted with 2-chloro-5-methylpyridine to obtain MTZM.
Applications De Recherche Scientifique
MTZM has been extensively studied for its potential N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. MTZM has been found to be effective against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-4-7-16(18-9-11)20-17-19-14(10-22-17)13-5-6-15(21-3)12(2)8-13/h4-10H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJBRCYLTWOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide](/img/structure/B5651974.png)
![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)

![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)

![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)